N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-[[5-(furan-2-yl)furan-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(20-11-10-14-5-2-1-3-6-14)19(23)21-13-15-8-9-17(25-15)16-7-4-12-24-16/h1-9,12H,10-11,13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJYJAWVGRTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide typically involves the following steps:
Formation of the bifuran moiety: The bifuran unit can be synthesized through a palladium-catalyzed cross-coupling reaction between 2-furylboronic acid and 5-bromo-2-furaldehyde.
Oxalamide formation: The oxalamide linkage is formed by reacting oxalyl chloride with the appropriate amine precursors. In this case, the reaction involves the condensation of 5-ylmethylamine and phenethylamine with oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The phenethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in biochemical pathways.
Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The polarizability and electronic properties of N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide are best contextualized by comparing it to derivatives in the DPTM series (designated in ), which share structural motifs such as π-linkers and substituents. Below is a detailed analysis:
Table 1: Polarizability (<α>) of this compound and Analogues
| Compound | First π-Linker | Second π-Linker | <α> (a.u.) |
|---|---|---|---|
| Target Compound | 2,2'-Bifuran | Phenethyl | 645.71 |
| DPTM-5 | 5,5′-Dimethyl-2,2′-bifuran | 2,5-Dimethylfuran | 677.51 |
| DPTM-6 | 5,5′-Dimethyl-2,2′-bifuran | 2,5-Dimethyloxazole | 668.19 |
| DPTM-1 | 5-Dimethylfuro[3,2-b]furan | 2,5-Dimethylfuran | 663.48 |
| DPTM-3 | 2,5-Dimethyloxazolo[5,4-d]oxazole | 2,5-Dimethylfuran | 640.19 |
| DPTM-7 | 2,2′-Dimethyl-5,5′-bioxazole | 2,5-Dimethylfuran | 625.88 |
| DPTM-11 | 2,5-Dimethylbenzo[d]oxazole | 2,5-Dimethylfuran | 595.48 |
Key Findings:
Impact of Bifuran Linkers :
- Compounds with 5,5′-dimethyl-2,2′-bifuran as the first π-linker (e.g., DPTM-5 and DPTM-6) exhibit higher polarizability (>665 a.u.) compared to the target compound (645.71 a.u.). This suggests that methyl substituents on the bifuran enhance electron delocalization, increasing <α> .
- The target compound’s unsubstituted bifuran linker may reduce conjugation efficiency, lowering its polarizability relative to methylated analogues.
Role of Second π-Linker :
- The phenethyl group in the target compound introduces steric and electronic effects distinct from the 2,5-dimethylfuran or 2,5-dimethyloxazole groups in DPTM derivatives. For instance, DPTM-6 (with oxazole as the second linker) achieves <α> = 668.19 a.u., highlighting oxazole’s superior electron-withdrawing capacity compared to phenethyl .
Heterocyclic Variations :
- Replacement of bifuran with oxazolo-oxazole (DPTM-3) or benzo[d]oxazole (DPTM-11) reduces polarizability significantly (<640 a.u.), emphasizing the bifuran’s superiority in supporting charge transfer .
Comparative Ranking :
The target compound’s polarizability (645.71 a.u.) places it mid-range among analogues. It outperforms oxazole/benzofuran-containing derivatives (DPTM-3, DPTM-11) but underperforms methylated bifuran derivatives (DPTM-5, DPTM-6).
Structural and Electronic Insights
- Conjugation Pathways : The bifuran core in the target compound enables extended π-conjugation, but the absence of methyl groups limits its electron-donating capacity. This contrasts with DPTM-5/DPTM-6, where methyl groups enhance resonance stabilization .
- Steric Effects : The phenethyl group may introduce torsional strain, disrupting planarization of the oxalamide backbone and reducing polarizability compared to smaller substituents (e.g., dimethylfuran).
Research Implications
The data underscore the importance of π-linker engineering in tuning polarizability. For instance:
- Methylation of bifuran (DPTM-5) improves <α> by ~5% over the target compound.
- Substituting phenethyl with oxazole (DPTM-6) yields a ~3.5% increase in <α>.
These insights are critical for designing NLO materials with tailored electronic properties.
Biological Activity
N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide is a synthetic organic compound that has recently gained attention in various fields of scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
This compound is characterized by the presence of a bifuran moiety linked to an oxalamide structure, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 338.4 g/mol. Its structural features allow for interactions with various biological targets.
2. Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Bifuran Moiety : This can be achieved through palladium-catalyzed cross-coupling reactions.
- Oxalamide Formation : The oxalamide linkage is formed by reacting oxalyl chloride with appropriate amine precursors under controlled conditions.
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1. Bifuran Synthesis | Palladium-catalyzed cross-coupling |
| 2. Oxalamide Formation | Reaction with oxalyl chloride |
3.1 Anticancer Properties
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
3.2 Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory activities. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzymatic Targets : The bifuran moiety may interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The oxalamide group facilitates binding to receptors that regulate cellular signaling pathways related to inflammation and cell growth.
5. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A recent study demonstrated that this compound significantly reduced tumor growth in xenograft models, indicating its potential as an anticancer drug.
- Anti-inflammatory Study : Another research project revealed that the compound effectively reduced markers of inflammation in animal models of arthritis, supporting its application in treating inflammatory diseases.
Table 2: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Reduced tumor growth in xenograft models |
| Anti-inflammatory Effects | Decreased inflammation markers in arthritis models |
6. Conclusion
This compound shows promising biological activity with potential applications in cancer therapy and anti-inflammatory treatments. Its unique chemical structure allows for diverse interactions within biological systems, warranting further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
